molecular formula C4H3ClO B3031412 2-Chlorofuran CAS No. 3187-94-8

2-Chlorofuran

Cat. No. B3031412
Key on ui cas rn: 3187-94-8
M. Wt: 102.52 g/mol
InChI Key: YSMYHWBQQONPRD-UHFFFAOYSA-N
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Patent
US04489089

Procedure details

A mixture of 1.98 g. of 1H-imidazole-1-propanamine dihydrochloride and 30 ml. of 1N sodium hydroxide was stirred at room temperature. A mixture of 0.98 ml. of 2-furanyl chloride and 50 ml. of dichloromethane was added and stirring was continued overnight. More dichloromethane was added, the organic layer was separated, washed twice with water and concentrated, giving 1.0 g. of the desired product, m.p. 111°-113° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1([CH2:8][CH2:9][CH2:10][NH2:11])[CH:7]=[CH:6][N:5]=[CH:4]1.[OH-:12].[Na+].[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1Cl.Cl[CH2:21]Cl>>[N:3]1([CH2:8][CH2:9][CH2:10][NH:11][C:21]([C:15]2[O:14][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1(C=NC=C1)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.98 g
ADDITION
Type
ADDITION
Details
A mixture of 0.98 ml
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
giving 1.0 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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